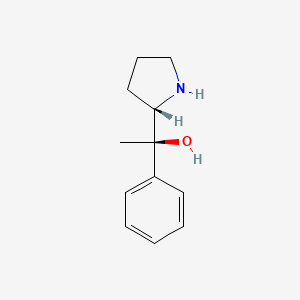
(R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol is a chiral compound that features a phenyl group, a pyrrolidine ring, and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol typically involves the enantioselective reduction of the corresponding ketone. One common method is the asymmetric reduction of 1-phenyl-1-(pyrrolidin-2-yl)ethanone using chiral catalysts or reagents. For example, the use of chiral borane complexes or oxazaborolidine catalysts can facilitate the reduction under mild conditions, yielding the desired enantiomer with high enantiomeric excess.
Industrial Production Methods
Industrial production of ®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol may involve similar asymmetric reduction techniques but on a larger scale. The choice of catalyst and reaction conditions is optimized for cost-effectiveness and scalability. Continuous flow reactors and other advanced manufacturing technologies may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3), pyridinium chlorochromate (PCC), and Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as tosyl chloride (TsCl) and thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a good leaving group, facilitating substitution reactions.
Major Products
Oxidation: 1-phenyl-1-(pyrrolidin-2-yl)ethanone
Reduction: Various alcohol derivatives
Substitution: Halides, ethers, and other substituted products
Wissenschaftliche Forschungsanwendungen
®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of ®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its interactions and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-phenyl-1-(®-pyrrolidin-2-yl)ethanol
- 1-phenyl-1-(pyrrolidin-2-yl)ethanone
- 1-phenyl-1-(pyrrolidin-2-yl)ethane
Uniqueness
®-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and structurally similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
(1R)-1-phenyl-1-[(2S)-pyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C12H17NO/c1-12(14,11-8-5-9-13-11)10-6-3-2-4-7-10/h2-4,6-7,11,13-14H,5,8-9H2,1H3/t11-,12+/m0/s1 |
InChI-Schlüssel |
CMBFPAOCIMBCTJ-NWDGAFQWSA-N |
Isomerische SMILES |
C[C@]([C@@H]1CCCN1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CC(C1CCCN1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















